4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticonvulsant Activity and Structure-Activity Relationships
Research led by Unverferth et al. (1998) developed a series of new 3-aminopyrroles, synthesized from corresponding acetophenone and glycine derivatives. This research aimed at testing these derivatives for anticonvulsant activity, demonstrating that several compounds exhibited considerable activity with minimal neurotoxicity. A specific compound, identified for its potent activity, was shown to block sodium channels in a frequency-dependent manner, suggesting a potential application in the treatment of convulsive disorders (Unverferth et al., 1998).
Neurokinin-1 Receptor Antagonism for Clinical Administration
Harrison et al. (2001) discussed the synthesis and evaluation of a water-soluble neurokinin-1 receptor antagonist, highlighting its potency in pre-clinical tests relevant to clinical efficacy in emesis and depression. This research underscores the development of orally active compounds for potential therapeutic applications (Harrison et al., 2001).
Glucosidase Inhibition and Antioxidant Activity
A study by Özil et al. (2018) on the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives explored their in vitro antioxidant activities and glucosidase inhibitory potential. This research provides insights into the therapeutic potential of these compounds, particularly for conditions associated with oxidative stress and metabolic disorders (Özil, Parlak, & Baltaş, 2018).
Antifungal Activity and Mutagenic Effects Study
Bushuieva et al. (2022) focused on the mutagenic effects and predicted carcinogenicity of a specific compound to explore its potential for creating new drugs with antifungal activity. This study emphasizes the importance of assessing both therapeutic efficacy and safety in the development of new pharmaceuticals (Bushuieva et al., 2022).
Synthesis of Potent Antimicrobials
Kumar et al. (2007) described the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials. This research contributes to the ongoing search for new antimicrobial agents in response to increasing antibiotic resistance (Kumar, Sadashiva, & Rangappa, 2007).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may have similar effects.
Properties
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOSLNPAYUARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.